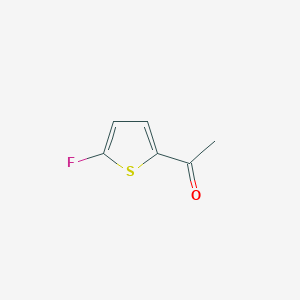
1-(5-Fluorothiophen-2-yl)ethanone
Cat. No. B3189238
Key on ui cas rn:
29669-44-1
M. Wt: 144.17 g/mol
InChI Key: OLXPYTRVAAFVHG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US08889856B2
Procedure details


To a stirred solution of 5-fluoro-N-methoxy-N-methylthiophene-2-carboxamide (12.34 g, 65.2 mmol) in tetrahydrofuran (163 mL) at 0° C. under nitrogen is added methyl magnesium bromide (3 M solution in tetrahydrofuran, 32.6 mL, 97.8 mmol) over a period of 25 minutes, while maintaining the internal temperature below 10° C. The cooling bath is removed and the solution is allowed to warm to room temperature over 1 hour. A saturated solution of ammonium chloride (200 mL) is added and the mixture is stirred for 10 minutes. The mixture is diluted with diethyl ether (200 mL) and the phases are separated. The aqueous phase is re-extracted with diethyl ether (2×150 mL) and the combined organic extracts are dried over sodium sulfate, filtered, and concentrated under reduced pressure (keeping the water bath below 25° C.) to give the crude title compound (9.70 g, 103%) as a pale amber liquid. 1H NMR (CDCl3) δ 2.47 (s, 3H), 6.53 (dd, J=1.2, 4.3 Hz, 1H), 7.38 (t, J=4.0 Hz, 1H).
Name
5-fluoro-N-methoxy-N-methylthiophene-2-carboxamide
Quantity
12.34 g
Type
reactant
Reaction Step One



Name
Yield
103%
Identifiers


|
REACTION_CXSMILES
|
[F:1][C:2]1[S:6][C:5]([C:7](N(OC)C)=[O:8])=[CH:4][CH:3]=1.[CH3:13][Mg]Br>O1CCCC1>[F:1][C:2]1[S:6][C:5]([C:7](=[O:8])[CH3:13])=[CH:4][CH:3]=1
|
Inputs


Step One
|
Name
|
5-fluoro-N-methoxy-N-methylthiophene-2-carboxamide
|
|
Quantity
|
12.34 g
|
|
Type
|
reactant
|
|
Smiles
|
FC1=CC=C(S1)C(=O)N(C)OC
|
|
Name
|
|
|
Quantity
|
32.6 mL
|
|
Type
|
reactant
|
|
Smiles
|
C[Mg]Br
|
|
Name
|
|
|
Quantity
|
163 mL
|
|
Type
|
solvent
|
|
Smiles
|
O1CCCC1
|
Conditions


Temperature
|
Control Type
|
AMBIENT
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
the mixture is stirred for 10 minutes
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
while maintaining the internal temperature below 10° C
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The cooling bath is removed
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
A saturated solution of ammonium chloride (200 mL) is added
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
The mixture is diluted with diethyl ether (200 mL)
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the phases are separated
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
The aqueous phase is re-extracted with diethyl ether (2×150 mL)
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
the combined organic extracts are dried over sodium sulfate
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
filtered
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated under reduced pressure (
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the water bath below 25° C.
|
Outcomes


Product
Details
Reaction Time |
10 min |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
FC1=CC=C(S1)C(C)=O
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 9.7 g | |
| YIELD: PERCENTYIELD | 103% | |
| YIELD: CALCULATEDPERCENTYIELD | 103.2% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
